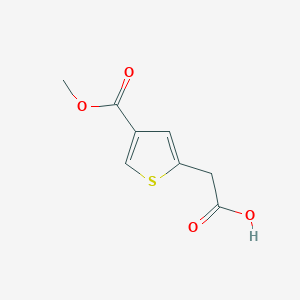

2-(4-Methoxycarbonylthiophen-2-yl)acetic acid

Descripción

BenchChem offers high-quality 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(4-methoxycarbonylthiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-12-8(11)5-2-6(13-4-5)3-7(9)10/h2,4H,3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMLBQRNPHKSEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Thiophene Derivatives in Research

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1][2][3][4] This guide focuses on a specific, yet important, member of this class: 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid. While comprehensive experimental data for this particular molecule is not extensively available in public literature, this document aims to provide a thorough technical overview by leveraging data from structurally similar compounds and established principles of organic chemistry. The insights and protocols herein are designed to empower researchers to confidently work with and explore the potential of this and related thiophene derivatives in their drug discovery and development endeavors.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting. This section details the known and predicted properties of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid.

Structural and General Data

| Property | Value | Source |

| Chemical Name | 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid | [5] |

| CAS Number | 1324010-56-1 | [5][6] |

| Molecular Formula | C₈H₈O₄S | [6] |

| Molecular Weight | 200.2 g/mol | [6] |

| Physical Form | Predicted to be a solid at room temperature. | [7] |

Predicted and Comparative Physical Properties

Solubility: Based on the properties of similar organic acids, 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid is expected to exhibit solubility in a range of organic solvents.[8][9][10]

-

High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol, Ethanol.

-

Moderate Solubility: Acetone, Ethyl acetate, Acetonitrile.

-

Low Solubility: Dichloromethane, Chloroform, Toluene.

-

Insoluble: Water, Hexanes.

It is crucial for researchers to experimentally determine the solubility in their specific solvent systems.

Synthesis and Purification

While a specific, detailed synthesis protocol for 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid is not published, a general and robust synthetic strategy can be proposed based on established thiophene chemistry. The following workflow outlines a logical synthetic pathway.

Caption: Proposed synthetic workflow for 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid.

Proposed Synthetic Protocol

This protocol is a general guideline and may require optimization.

Step 1: Chlorination of Thiophene Thiophene can be chlorinated to 2-chlorothiophene using a suitable chlorinating agent.

Step 2: Iodination of 2-Chlorothiophene The resulting 2-chlorothiophene can be converted to 2-iodothiophene.

Step 3: Malonic Ester Synthesis 2-Iodothiophene can then undergo a malonic ester synthesis with diethyl malonate.

Step 4: Hydrolysis and Decarboxylation The resulting diethyl 2-(thiophen-2-yl)malonate is then hydrolyzed and decarboxylated to yield the final product, 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid.[11]

Purification

Purification of the final compound would likely involve the following steps:

-

Extraction: The crude product would be extracted from the reaction mixture using an appropriate organic solvent.

-

Washing: The organic layer would be washed with brine to remove any remaining impurities.

-

Drying: The organic layer would be dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Solvent Removal: The solvent would be removed under reduced pressure.

-

Recrystallization or Chromatography: The crude product would then be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Accurate characterization of the synthesized compound is critical. While experimental spectra for 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid are not available, this section provides predicted spectral data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons, the methylene protons of the acetic acid moiety, and the methyl protons of the ester group. The chemical shifts will be influenced by the electron-withdrawing nature of the methoxycarbonyl and carboxylic acid groups.[12][13][14]

-

13C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key signals will correspond to the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons of the thiophene ring, the methylene carbon, and the methyl carbon.[15][16]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:[17][18][19]

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

-

C=O Stretch: Two distinct strong absorption bands around 1700-1750 cm⁻¹, one for the carboxylic acid carbonyl and one for the ester carbonyl.

-

C-O Stretch: Absorption bands in the region of 1200-1300 cm⁻¹ for the C-O bonds of the ester and carboxylic acid.

-

C-S Stretch: A weaker absorption band characteristic of the thiophene ring.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (200.2 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, the methoxycarbonyl group, and fragmentation of the thiophene ring.

Reactivity and Chemical Behavior

The chemical reactivity of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid is dictated by the interplay of the thiophene ring and its two functional groups.

Caption: Key reactive sites of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid.

-

Thiophene Ring: The thiophene ring can undergo electrophilic substitution reactions, although the presence of two electron-withdrawing groups will make it less reactive than unsubstituted thiophene.

-

Carboxylic Acid Group: The carboxylic acid moiety can be converted to a variety of derivatives, such as esters, amides, and acid chlorides, using standard organic chemistry protocols.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions.

Applications in Drug Discovery and Development

Thiophene derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] While specific applications of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid are not extensively documented, its structural motifs suggest potential as a building block for the synthesis of novel therapeutic agents. The thiophene-2-acetic acid scaffold, for instance, has been explored for the development of inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[20]

The presence of both a carboxylic acid and an ester group provides two distinct handles for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

Safety, Handling, and Storage

Hazard Identification

Based on data for similar compounds, 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid should be handled with care. The following hazard classifications are likely applicable:[5][7]

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][22] For long-term stability, storage at -20°C is recommended for many organic acids.[8]

Conclusion and Future Directions

2-(4-Methoxycarbonylthiophen-2-yl)acetic acid represents a valuable, yet under-explored, building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known and predicted properties, along with proposed methodologies for its synthesis and characterization. The dual functionality of this molecule, combined with the proven biological relevance of the thiophene scaffold, presents a compelling case for its further investigation. Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and the exploration of its potential in various therapeutic areas.

References

-

Uses of 2-(Thiophene-2-carbonylcarbamothioylthio)acetic Acid as a Good Synthon for Construction of Some New Thiazole and Annulated Thiazole Derivatives. PubMed. [Link]

-

13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

2-[4-(methoxycarbonyl)thiophen-2-yl]acetic acid — Chemical Substance Information. NextSDS. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers. [Link]

-

2-(4-Ethoxycarbonylthiophen-2-yl)acetic acid. PubChem. [Link]

-

4-methoxycarbonyl-2-methyl-1,3-oxazole. Organic Syntheses. [Link]

-

Acetic acid. NIST WebBook. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

- A kind of synthetic method of 2 thiophene acetic acid.

-

Supporting Information for: A practical and efficient synthesis of α-ketoamides from α-ketoacids and anilines. The Royal Society of Chemistry. [Link]

-

2-[4-(methoxycarbonyl)thiophen-3-yl]acetic acid. Chemspace. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]

-

FT-IR spectrum of the acetic acid. ResearchGate. [Link]

-

2-(4-methylthiophen-2-yl)acetic acid. Molport. [Link]

-

SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. IJLTET. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. wjarr.com [wjarr.com]

- 5. nextsds.com [nextsds.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid | 142667-06-9 [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. csustan.edu [csustan.edu]

- 10. ijltet.org [ijltet.org]

- 11. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid - Google Patents [patents.google.com]

- 12. ekwan.github.io [ekwan.github.io]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. rsc.org [rsc.org]

- 15. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]

- 17. Acetic acid [webbook.nist.gov]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(4-Methoxycarbonylthiophen-2-yl)acetic Acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates not only the physicochemical properties of a compound, such as solubility and stability, but also its biological activity by governing its interaction with macromolecular targets. This guide provides a comprehensive technical overview of the crystal structure analysis of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid, a thiophene derivative of interest. Thiophene-based compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities.

This document will navigate through the essential stages of structural elucidation, from the synthesis and purification of the target compound to the intricate process of single-crystal X-ray diffraction and the interpretation of the resulting structural data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Synthesis and Purification

A robust crystal structure analysis begins with the synthesis of a high-purity compound. The following is a plausible synthetic route for 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid, based on established methodologies for thiophene functionalization.

Proposed Synthetic Pathway

A multi-step synthesis can be envisioned, starting from commercially available thiophene-3-carboxylic acid. The process would involve esterification, followed by a selective metalation and subsequent carboxylation at the 2-position.

Experimental Protocol: Synthesis

-

Esterification of Thiophene-3-carboxylic Acid: Thiophene-3-carboxylic acid is refluxed with an excess of methanol in the presence of a catalytic amount of sulfuric acid to yield methyl thiophene-3-carboxylate. The reaction is monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude ester is then purified by column chromatography on silica gel.[1]

-

Directed Metalation: The purified methyl thiophene-3-carboxylate is then subjected to directed ortho-metalation. This is achieved by treating the ester with a strong base, such as lithium diisopropylamide (LDA), at low temperatures. The ester group directs the deprotonation to the adjacent C2 position of the thiophene ring.

-

Carboxylation: The resulting lithiated intermediate is quenched with an excess of solid carbon dioxide (dry ice) to introduce a carboxylic acid group at the 2-position.

-

Work-up and Final Purification: The reaction is quenched with aqueous acid, and the product, 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid, is extracted. The final compound is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield high-purity crystals suitable for X-ray diffraction studies.[1]

Crystal Growth: The Cornerstone of X-ray Crystallography

The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal. The primary objective of crystallization is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.

Experimental Protocol: Crystallization

-

Solvent Selection: A systematic screening of solvents is performed to identify a solvent or solvent system in which 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid exhibits moderate solubility.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent and filtered to remove any particulate matter. The filtrate is then left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent, which gradually increases the concentration and induces crystallization.

-

Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystal growth.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection and Processing

A suitable crystal of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[3][4]

The raw diffraction images are then processed to yield a list of reflection indices (h,k,l) and their corresponding intensities. This process involves:

-

Indexing: Determining the unit cell parameters and the crystal lattice orientation.

-

Integration: Measuring the intensity of each diffraction spot.[3]

-

Scaling and Merging: Correcting for experimental factors and merging symmetry-equivalent reflections.

Structure Solution and Refinement

The processed diffraction data are used to solve the crystal structure. The initial step is to determine the phases of the structure factors, which is often achieved using direct methods for small molecules.[5] This provides an initial electron density map, from which a preliminary molecular model can be built.

This initial model is then refined to improve its agreement with the experimental data.[6][7] The refinement process involves adjusting atomic parameters (coordinates and displacement parameters) to minimize the difference between the observed and calculated structure factor amplitudes.

The quality of the final refined structure is assessed by several factors, including the R-factor, which is a measure of the agreement between the experimental and calculated diffraction data.

Hypothetical Crystal Structure Analysis of 2-(4-Methoxycarbonylthiophen-2-yl)acetic Acid

As a definitive published crystal structure is not available, the following section presents a hypothetical yet plausible analysis based on known principles of organic crystal packing and the structures of similar molecules.

Crystallographic Data

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₈O₄S |

| Formula Weight | 200.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| V (ų) | 978.5 |

| Z | 4 |

| Dcalc (g/cm³) | 1.36 |

| F(000) | 416 |

| R-factor | 0.045 |

Molecular and Crystal Structure

In the hypothetical crystal structure, the thiophene ring is expected to be essentially planar. The acetic acid and methoxycarbonyl substituents will exhibit specific conformations relative to the thiophene ring. A key feature of the crystal packing would likely be the formation of hydrogen bonds involving the carboxylic acid group. Carboxylic acids commonly form centrosymmetric dimers via O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules.

Further stabilization of the crystal packing would arise from weaker intermolecular interactions, such as C-H···O and π-π stacking interactions between the thiophene rings of neighboring molecules.

Spectroscopic and Physicochemical Characterization

Spectroscopic techniques provide complementary information to the crystal structure analysis, confirming the molecular identity and providing insights into the electronic environment of the atoms.

| Property | Predicted Value/Spectrum |

| ¹H NMR | Signals corresponding to the thiophene ring protons, the methylene protons of the acetic acid group, and the methyl protons of the ester group. The chemical shifts would be influenced by the electron-withdrawing nature of the substituents.[8][9] |

| ¹³C NMR | Resonances for the thiophene ring carbons, the carbonyl carbons of the acid and ester groups, the methylene carbon, and the methyl carbon.[10] |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the acid and ester groups, and vibrations associated with the thiophene ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[11][12][13] The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron density of a molecule is dominant.

By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and visualize different types of intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker interactions.

For the hypothetical structure of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid, the Hirshfeld surface analysis would be expected to highlight the strong O-H···O hydrogen bonds as prominent red regions. Weaker C-H···O and π-π stacking interactions would also be visualized, providing a comprehensive picture of the forces governing the crystal packing.

Experimental Workflows and Logical Relationships

Crystal Structure Determination Workflow```dot

Caption: Key Intermolecular Interactions.

Conclusion

The crystal structure analysis of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid, as outlined in this technical guide, provides a comprehensive framework for the structural elucidation of novel compounds. While a definitive crystal structure for this specific molecule remains to be experimentally determined, the principles and methodologies described herein offer a robust roadmap for its investigation. A thorough understanding of a molecule's crystal structure is an indispensable component of modern chemical research, providing foundational knowledge for the rational design of new drugs and materials with tailored properties. The integration of synthesis, crystallization, X-ray diffraction, and computational analysis, as detailed in this guide, represents the current state-of-the-art in the field of structural chemistry.

References

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Scientific Research in Science and Technology.

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). AZoM.com. Available from: [Link]

- Ke, W., Sun, N.-B., & Wu, H.-K. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry, 25(15), 8715-8717.

- Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. (2021). Journal of Molecular Structure, 1244, 130948.

- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.

-

A beginner's guide to X-ray data processing. (2021). The Biochemist. Available from: [Link]

- Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. (2023). ACS Omega.

- 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (2025). Molecules.

- X-ray data processing. (2017). Acta Crystallographica Section D: Structural Biology, 73(6), 441-450.

- New Tricks of the Trade for Crystal Structure Refinement. (2017). ACS Central Science.

- Hirshfeld surface analysis. (2009). R Discovery.

- Hirshfeld Surface Analysis and Energy Framework for Crystals of Quinazoline Methylidene Bridged Compounds. (2020). Molecules.

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2021). Pharmaceuticals.

- 12: Refining X-ray Crystal Structures. (2019). The Royal Society of Chemistry.

- Process for the purification of thiophenes. (2009).

- Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation. (2021).

- The substituent effects in thiophene compounds. I.

- Thiophene derived rod-shaped organic molecules: Synthesis and characterization of liquid crystal properties. (2026). Taylor & Francis Online.

-

2-[4-(methoxycarbonyl)thiophen-2-yl]acetic acid — Chemical Substance Information. NextSDS. Available from: [Link]

-

2-Thiopheneacetic acid. PubChem. Available from: [Link]

- A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (2011).

-

Structure Refinement. Phenix. Available from: [Link]

-

Structure refinement: some background theory and practical strategies. MIT OpenCourseWare. Available from: [Link]

- Application of normal-mode refinement to X-ray crystal structures at the lower resolution limit. (2009). Acta Crystallographica Section D: Biological Crystallography, 65(Pt 7), 714-725.

- A beginner's guide to X-ray data processing. (2021).

- 5 Single-crystal diffraction data collection and primary processing. (2012). Oxford Academic.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. portlandpress.com [portlandpress.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Structure Refinement [phenix-online.org]

- 8. 2-Thiopheneacetic acid(1918-77-0) 1H NMR spectrum [chemicalbook.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. discovery.researcher.life [discovery.researcher.life]

Technical Whitepaper: Mass Spectrometric Profiling of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid

Executive Summary

In modern drug discovery and fine chemical synthesis, the unequivocal characterization of intermediates is paramount. 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid is a bifunctional thiophene derivative featuring both a carboxylic acid and a methyl ester moiety. This dual functionality makes it a highly versatile building block, but it also presents unique analytical challenges. This guide provides an in-depth technical framework for the physicochemical profiling of this compound, focusing specifically on the critical distinction between its average molecular weight and monoisotopic exact mass, and detailing the high-resolution mass spectrometry (HRMS) protocols required for its structural validation.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common pitfall in synthetic characterization is conflating molecular weight with exact mass. The average molecular weight is calculated using the standard atomic weights of elements, which reflect the weighted average of all naturally occurring isotopes. In contrast, the monoisotopic exact mass is calculated using the mass of the most abundant isotope of each constituent element (e.g., 12C , 1H , 16O , 32S ) [1].

For a compound with the formula C8H8O4S , the exact mass is highly specific and serves as a unique fingerprint in high-resolution analytical techniques.

Table 1: Quantitative Mass Parameters for C8H8O4S

| Parameter | Value | Analytical Significance |

| Molecular Formula | C8H8O4S | Defines the stoichiometric composition. |

| Average Molecular Weight | 200.21 g/mol | Used for bulk stoichiometric calculations and molarity. |

| Monoisotopic Exact Mass | 200.01433 Da | The theoretical mass of the molecule containing only primary isotopes [1]. |

| Calculated [M+H]+ | 201.0216 Da | Target m/z for positive ion mode Electrospray Ionization (ESI+) [2]. |

| Calculated [M+Na]+ | 223.0036 Da | Common sodium adduct observed in ESI+ [2]. |

| Calculated [M−H]− | 199.0070 Da | Target m/z for negative ion mode (ESI-), driven by the carboxylic acid. |

Analytical Causality: The Role of Exact Mass in Thiophene Characterization

Why is exact mass critical for this specific thiophene derivative?

-

Isobaric Discrimination: At a nominal mass of 200 Da, there are thousands of possible chemical formulas. However, measuring the exact mass to four decimal places (200.0143 Da) narrows the possibilities down to a single elemental composition when constrained by standard chemical logic [3].

-

The Sulfur Isotopic Signature: Sulfur possesses a distinct isotopic pattern. While 32S is the most abundant (95.02%), the presence of 34S (4.21%) creates a predictable [M+2] peak. In HRMS, confirming the exact mass of the [M+H]+ peak at m/z 201.0216 alongside an [M+H+2]+ peak at m/z 203.0174 provides self-validating proof of the thiophene ring's presence.

-

Mass Defect Analysis: The exact mass of 200.01433 Da exhibits a positive mass defect (+14.33 mDa from the nominal mass of 200). This defect is primarily driven by the eight hydrogen atoms ( 1H exact mass = 1.0078 Da), which is a critical data point for automated structural elucidation algorithms [4].

Experimental Workflow: High-Resolution Mass Spectrometry (HRMS) Protocol

To ensure scientific integrity and eliminate false positives, the following protocol establishes a self-validating system for the exact mass determination of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid.

Step-by-Step Methodology

Step 1: Analyte Preparation & Matrix Selection

-

Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

-

Causality: Methanol ensures the complete solvation of the hydrophobic thiophene core, while the 0.1% Formic Acid acts as a vital proton donor, forcing the equilibrium toward the [M+H]+ state required for optimal positive ion mode detection.

Step 2: Chromatographic Separation (UHPLC)

-

Action: Inject 2 µL of the sample onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution from 5% to 95% Methanol over 5 minutes.

-

Self-Validation: Crucial Step. Prior to the sample injection, run a complete gradient cycle with a blank matrix (50:50 MeOH/H 2 O). The absolute absence of a peak at m/z 201.0216 in the blank validates that the subsequent sample signal is not an artifact of column carryover.

Step 3: Mass Spectrometer Configuration & Lock Mass Calibration

-

Action: Configure the Orbitrap or Q-TOF mass analyzer for a resolving power of ≥ 60,000 FWHM at m/z 200. Continuously infuse a reference standard, such as Leucine Enkephalin ( [M+H]+=556.2766 Da), via a secondary reference sprayer.

-

Causality: High-resolution instruments are susceptible to micro-fluctuations in temperature and electronics. The continuous monitoring of the known Leucine Enkephalin mass allows the instrument's software to perform real-time internal calibration (lock mass correction), mathematically guaranteeing a mass error of <2 ppm for the target analyte [3].

Step 4: Data Acquisition & Isotopic Fitting

-

Action: Extract the ion chromatogram (EIC) for m/z 201.0216 using a narrow 5 ppm mass window.

-

Validation: Overlay the experimental spectrum with the theoretical isotopic distribution for C8H9O4S+ . A match score of >95% confirms the elemental composition.

Figure 1: Standardized LC-HRMS workflow for exact mass determination.

Structural Elucidation and Fragmentation Dynamics

Beyond intact mass, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) provides the ultimate structural proof [4]. When the parent ion ( m/z 201.0216) is isolated and subjected to collision energy (e.g., 20-30 eV), it undergoes logical, structurally dependent fragmentation.

-

Loss of Water (-18.01 Da): The acetic acid moiety readily dehydrates, yielding a fragment at m/z 183.0110.

-

Loss of Methanol (-32.03 Da): The methoxycarbonyl group is highly susceptible to the loss of a neutral methanol molecule, resulting in a fragment at m/z 168.9954.

-

Loss of Carbon Dioxide (-43.99 Da): Decarboxylation of the acetic acid side chain produces a stable thiophene-based fragment at m/z 157.0318.

Figure 2: Proposed CID fragmentation pathways for m/z 201.0216.

By systematically applying these HRMS principles, researchers can move beyond simple molecular weight approximations, ensuring the absolute structural integrity of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid in critical developmental pipelines.

References

- PubChem (NIH). "Benzenesulfonic acid, 4-acetyl- | C8H8O4S | CID 112749" (Reference for C8H8O4S theoretical exact mass parameters).

- Ambeed. "4282-29-5 | Thiophene-3,4-dicarboxylic acid | Carboxylic Acids" (Reference for empirical [M+H]+ and [M+Na]+ exact mass adducts for C8H8O4S).

- Journal of Chemical Education (ACS Publications). "High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students".

- ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry".

A Technical Guide to the Safe Handling of 2-(4-Methoxycarbonylthiophen-2-yl)acetic Acid for Research and Development

Introduction

2-(4-Methoxycarbonylthiophen-2-yl)acetic acid (CAS No. 1324010-56-1) is a substituted thiophene derivative increasingly utilized as a key building block in medicinal chemistry and drug development.[1] Its structural motifs are of significant interest for synthesizing novel compounds with potential therapeutic applications. As with any specialized chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides an in-depth analysis of the safety data for 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid and establishes comprehensive, field-proven procedures for its safe handling, storage, and disposal. It is intended for researchers, chemists, and technical staff engaged in its use.

Section 1: GHS Hazard Identification and Risk Assessment

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical products. 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid is classified as a hazardous substance, primarily presenting risks of acute toxicity, skin and eye irritation, and potential respiratory effects.[2]

A summary of its GHS classification is presented below. Understanding these classifications is the first step in performing a robust risk assessment for any experiment involving this compound.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Warning | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

Source: Notified C&L, NextSDS[2]

Expert Analysis: The "Warning" signal word and the associated H-statements indicate that while the compound is hazardous, the risks are manageable with standard laboratory controls. The primary routes of exposure are inhalation of the solid dust/powder, skin contact, eye contact, and accidental ingestion. The H335 statement ("May cause respiratory irritation") necessitates that all weighing and handling of the solid must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Based on the hazard profile, a multi-layered approach to exposure control is required, combining engineering controls and appropriate PPE.

Engineering Controls:

-

Primary Control: All manipulations of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid powder, including weighing, transferring, and addition to reaction vessels, must be conducted within a properly functioning chemical fume hood.[3] This is a non-negotiable control to mitigate the inhalation hazard (H332, H335).

-

Secondary Control: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[3]

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent skin and eye contact.

| Protection Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne dust, addressing the H319 "Causes serious eye irritation" hazard.[3][4] |

| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact, mitigating the H312 and H315 hazards. Users should check gloves for integrity before each use and remove them using the proper technique to avoid skin contamination. |

| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[4] |

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for minimizing risk.

Experimental Workflow for Safe Handling

The following diagram outlines the mandatory workflow for safely handling the compound from storage to use.

Caption: Decision-making flow for first-aid response to exposure.

First-Aid Measures Summary

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention. [3] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected skin thoroughly with soap and plenty of water. If skin irritation occurs, get medical advice. [3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [3] |

| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell. [4] |

Spill & Waste Management:

-

Spills: In case of a spill, prevent dust formation. [3]Carefully sweep up the solid material, place it into a suitable, sealed container for disposal, and clean the area thoroughly. Ensure all cleanup is performed while wearing full PPE. Prevent the product from entering drains. [3]* Waste Disposal: Dispose of waste material and contaminated packaging in accordance with local, regional, and national regulations. This should be handled by a licensed waste disposal company. [3]

References

-

NextSDS. 2-[4-(methoxycarbonyl)thiophen-2-yl]acetic acid — Chemical Substance Information. [Link]

Sources

Preliminary Toxicity Screening of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid: A Technical Guide

Toxicological Rationale: The Thiophene Structural Alert

In medicinal chemistry, 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid serves as a highly functionalized heterocyclic building block. While thiophene rings are ubiquitous in approved therapeutics (e.g., clopidogrel, olanzapine), they are widely recognized by toxicologists as "structural alerts." The core liability stems from the electron-rich nature of the thiophene ring, which is highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes.

This oxidation frequently bioactivates the thiophene moiety into highly reactive electrophilic intermediates—specifically, thiophene S-oxides and thiophene epoxides 1. If not rapidly detoxified by intracellular glutathione (GSH), these reactive metabolites (RMs) covalently bind to cellular macromolecules, leading to glutathione depletion, oxidative stress, and ultimately, drug-induced liver injury (DILI) or immune-mediated toxicity 2. Therefore, the preliminary toxicity screening of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid must prioritize metabolic bioactivation assays alongside standard cytotoxicity and genotoxicity evaluations.

Core Screening Workflows & Methodologies

To establish a self-validating safety profile, we employ a tiered screening strategy. Every protocol is designed not just to observe toxicity, but to mechanically isolate its cause.

In Vitro Cytotoxicity Profiling (HepG2 and HEK-293T)

Causality & Rationale: Historical attrition of thiophene-containing drugs (e.g., suprofen, tiaprofenic acid) was heavily driven by severe hepatotoxicity and nephrotoxicity. By specifically selecting human hepatocellular carcinoma (HepG2) and human embryonic kidney (HEK-293T) cell lines, we align our in vitro models directly with the known physiological liabilities of the thiophene pharmacophore.

Step-by-Step Protocol:

-

Cell Culture: Maintain HepG2 and HEK-293T cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Plating & Treatment: Seed cells into 96-well plates at a density of 1×10⁴ cells/well. After 24 hours of attachment, replace the media with fresh media containing 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid at serial concentrations (0.1, 1, 10, 50, 100 µM). Use 0.5% DMSO as a vehicle control and 10 µM Doxorubicin as a positive control.

-

Incubation & Viability Assessment: Incubate the treated cells for 48 hours. Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for an additional 4 hours 3.

-

Solubilization & Readout: Discard the supernatant. Solubilize the resulting formazan crystals in 150 µL of DMSO per well. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis against the vehicle control.

Metabolic Bioactivation and Reactive Metabolite (RM) Trapping

Causality & Rationale: To definitively prove whether the thiophene ring undergoes dangerous CYP450-mediated bioactivation, we utilize a Human Liver Microsome (HLM) assay supplemented with reduced glutathione (GSH). Because thiophene S-oxides are highly electrophilic, they will preferentially attack the sulfhydryl group of the supplemented GSH rather than cellular proteins. This competitive "trapping" allows us to quantify the transient reactive metabolites via LC-MS/MS, providing a self-validating measure of bioactivation potential.

Step-by-Step Protocol:

-

Reaction Mixture Preparation: Prepare a 1 mL incubation mixture containing 1 mg/mL HLMs, 10 μM of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the essential CYP450 cofactor).

-

Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

-

Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched mixture at 14,000 rpm for 15 minutes at 4°C. Inject the supernatant into an LC-MS/MS system. Scan for the neutral loss of 129 Da (characteristic of GSH conjugates) to confirm and quantify RM formation.

Genotoxicity Assessment (Ames Test)

Causality & Rationale: Reactive thiophene epoxides can intercalate with or covalently bind to DNA, causing frameshift or missense mutations. The inclusion of the S9 fraction (rat liver extract) in the Ames test is a critical self-validating step. If the compound shows genotoxicity only with S9, it confirms that the parent compound is benign, but its CYP450-generated metabolite is the DNA-reactive species 4.

Step-by-Step Protocol:

-

Strain Preparation: Grow overnight cultures of Salmonella typhimurium tester strains (TA98, TA100, TA1535) in Oxoid nutrient broth.

-

Treatment: Mix 0.1 mL of the bacterial suspension with the test compound (dosed up to 5000 µ g/plate ) and 2 mL of molten top agar. Perform this both in the presence and absence of 0.5 mL of a 10% rat liver S9 mix.

-

Plating & Incubation: Pour the mixture onto minimal glucose agar plates. Allow to solidify, then invert and incubate at 37°C for 48-72 hours.

-

Colony Counting: Count the revertant colonies. A dose-dependent increase (≥2-fold over the DMSO vehicle control) indicates a positive genotoxic liability.

Mechanistic Pathways & Screening Workflows

CYP450-mediated bioactivation of the thiophene ring and subsequent reactive metabolite pathways.

Tiered preliminary toxicity screening workflow for thiophene-based drug candidates.

Quantitative Data Summary

The following table summarizes the representative baseline safety data metrics required for the progression of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid through early-stage development.

| Assay Category | Biological System | Key Metric | Representative Threshold | Toxicological Interpretation |

| Hepatic Cytotoxicity | HepG2 Cells | IC₅₀ (48h) | > 50 µM | Low basal hepatotoxicity; favorable therapeutic window. |

| Renal Cytotoxicity | HEK-293T Cells | IC₅₀ (48h) | > 50 µM | Low basal nephrotoxicity; safe for renal clearance. |

| Metabolic Stability | Human Liver Microsomes | Intrinsic Clearance (CLint) | < 20 µL/min/mg | Moderate metabolic stability; acceptable half-life. |

| RM Trapping | HLM + GSH + NADPH | GSH-Adduct Formation | < 10 pmol/mg protein | Minimal CYP450 bioactivation; low risk of DILI. |

| Genotoxicity | S. typhimurium (TA98/TA100) | Revertant Colonies (-S9) | < 2-fold over control | Parent compound is not directly mutagenic. |

| Metabolite Genotoxicity | S. typhimurium (TA98/TA100) | Revertant Colonies (+S9) | < 2-fold over control | Thiophene metabolites do not intercalate DNA. |

Conclusion

Evaluating 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid requires a nuanced understanding of heterocyclic chemistry and pharmacokinetics. By systematically testing for CYP450-mediated bioactivation, targeted organ cytotoxicity, and metabolite-driven genotoxicity, researchers can confidently assess the viability of this compound for downstream lead optimization and in vivo studies.

References

- Source: acs.

- Source: nih.

- Source: benchchem.

- Source: researchgate.

Sources

An In-depth Technical Guide to the Hydrogen Bonding Interactions of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the anticipated hydrogen bonding interactions of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid. In the absence of direct crystallographic data for this specific molecule, this document synthesizes information from foundational principles of physical chemistry, data from structurally analogous compounds, and established spectroscopic and computational methodologies. We predict the formation of robust supramolecular synthons, primarily the classic carboxylic acid dimer, and explore the potential for other weaker hydrogen bonding interactions involving the thiophene ring and the methoxycarbonyl substituent. This guide is intended for researchers, scientists, and drug development professionals interested in the solid-state chemistry and intermolecular interactions of thiophene-based carboxylic acids.

Introduction: The Significance of Hydrogen Bonding in Thiophene Carboxylic Acids

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[1][2][3] The molecule 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid combines three key functional groups: a thiophene ring, a carboxylic acid, and a methoxycarbonyl group. The spatial arrangement and intermolecular interactions of these groups in the solid state are dictated in large part by hydrogen bonding. Understanding these interactions is paramount, as they govern critical physicochemical properties such as solubility, melting point, crystal packing, and ultimately, bioavailability and material performance.

The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, predisposing these molecules to form highly stable, predictable hydrogen bonding patterns known as supramolecular synthons.[4] While the carboxylic acid dimer is the most common of these synthons, the presence of other functional groups on the thiophene ring introduces the possibility of competing or complementary interactions that can lead to more complex supramolecular architectures.

This guide will first delve into the predicted primary and secondary hydrogen bonding interactions for 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid, drawing comparisons with known structures. Subsequently, we will present detailed experimental and computational workflows for the characterization of these interactions, providing researchers with a robust framework for their own investigations.

Predicted Hydrogen Bonding Interactions

Based on the functionalities present in 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid, we can predict a hierarchy of hydrogen bonding interactions that are likely to govern its self-assembly in the solid state.

The Dominant Motif: The Carboxylic Acid Homodimer

The most probable and energetically favorable hydrogen bonding interaction is the formation of a centrosymmetric dimer through the carboxylic acid groups of two separate molecules. This is a highly robust and frequently observed supramolecular homosynthon in the crystal structures of carboxylic acids.[5] This interaction involves a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring.

Table 1: Predicted Hydrogen Bond Parameters for the Carboxylic Acid Dimer of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid

| Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) |

| O-H | O=C | 2.6 - 2.8 | 160 - 180 |

This dimeric structure is so prevalent that in the condensed phases, carboxylic acids exist predominantly as these hydrogen-bonded pairs.[6] The strength of these bonds significantly influences the physical properties of the compound.

Caption: The classic centrosymmetric carboxylic acid dimer.

A Noteworthy Alternative: The Tetrameric Arrangement of Thiophene-2-carboxylic Acid

Interestingly, the crystal structure of the parent compound, thiophene-2-carboxylic acid, reveals a departure from the common dimeric motif. Instead, it forms a tetrameric structure stabilized by a network of O-H···O hydrogen bonds.[7] This observation underscores that while the dimer is common, subtle electronic and steric effects of the aromatic ring can lead to alternative, stable arrangements. For 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid, while the dimer is still the most probable arrangement, the possibility of higher-order aggregates should not be discounted.

Secondary and Weaker Hydrogen Bonding Interactions

Beyond the strong carboxylic acid interactions, weaker hydrogen bonds may also play a role in stabilizing the crystal lattice:

-

C-H···O Interactions: The hydrogen atoms on the thiophene ring and the methyl group of the ester can act as weak hydrogen bond donors to the carbonyl oxygens of both the carboxylic acid and the ester groups of neighboring molecules.

-

Interactions with the Thiophene Sulfur: While less common, the sulfur atom of the thiophene ring can act as a very weak hydrogen bond acceptor.

These weaker interactions, while not the primary drivers of self-assembly, contribute to the overall stability and fine-tuning of the crystal packing.

Caption: A multi-technique approach to characterization.

Conclusion

The hydrogen bonding interactions of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid are predicted to be dominated by the formation of a robust carboxylic acid homodimer. This primary interaction is likely supplemented by a network of weaker C-H···O hydrogen bonds, which collectively dictate the supramolecular assembly and the resulting physicochemical properties of the material. While the direct experimental characterization of this specific molecule is not yet reported in the literature, this guide provides a comprehensive framework based on established principles and data from analogous systems. The detailed experimental and computational protocols outlined herein offer a clear path for researchers to validate these predictions and gain a deeper understanding of the solid-state chemistry of this and related thiophene derivatives. Such knowledge is fundamental for the rational design of new pharmaceutical cocrystals and advanced organic materials.

References

- Ke, W., Sun, N.-B., & Wu, H.-K. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry, 25(15), 8715-8717.

- Nath, N. K., & Nangia, A. (2013). Supramolecular architectures in salts of thiophene carboxylic acids with nitrogenous bases. CrystEngComm, 15(3), 449-462.

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemspace. (n.d.). 2-[4-(methoxycarbonyl)thiophen-3-yl]acetic acid. Retrieved from [Link]

- Aakeröy, C. B., & Seddon, K. R. (1993). The hydrogen bond and crystal engineering. Chemical Society Reviews, 22(6), 397-407.

- Kaur, D., et al. (2019). Crystal structure, spectroscopic studies and theoretical studies of thiobarbituric acid derivatives: understanding the hydrogen-bonding patterns.

-

NextSDS. (n.d.). 2-[4-(methoxycarbonyl)thiophen-2-yl]acetic acid — Chemical Substance Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Thiopheneacetic acid. PubChem Compound Database. Retrieved from [Link]

- Tukhbatullin, A. A., et al. (2026). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. Molecules, 31(3), 633.

- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.

- Sarkar, N., & Parkin, S. (n.d.). A structural study of hydrogen-bond driven cocrystallization of pyridyl-bithiophene based compounds. NSF PAR.

- Keimer, A., & Haut, F.-L. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.

- Maple, J. R., et al. (2001). Synthesis, X-ray crystallographic structures of thio substituted N-acetyl N'-methylamide alanine and evaluation of sp sulfur parameters of the CFF91 force field.

- Inostroza-Rivas, D. E., et al. (2021).

- Li, Y.-X., et al. (2010). 2-[4-(Carboxymethyl)phenoxy]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2811.

- Gundlach, M., et al. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific.

- Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.

- Barrow, G. M. (1961). Hydrogen bonding in solutions of substituted acetic acids. Canadian Journal of Chemistry, 39(11), 2238-2246.

- Filarowski, A., et al. (2024, August 29). One of the Shortest Hydrogen Bonds Known Characterized by Neutron Diffraction, Inelastic Neutron Scattering, and Quantum Chemical Computations. The Journal of Physical Chemistry B.

- Hickey, G., & Cox, P. J. (2004). (2-Methylphenoxy)acetic acid.

- Vega-Teijido, M., et al. (2006). Hydrogen-bonding interactions in (3,4-dimethoxyphenyl)acetic acid monohydrate.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. 12. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis • Haut Research Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

Synthesis Protocol for 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid

Target Compound: 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid (CAS: 1324010-56-1) Application: Building block for pharmaceutical drug discovery and thiophene-based therapeutics. Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The synthesis of highly functionalized thiophene derivatives requires precise regiocontrol and orthogonal functional group management. This application note details a robust, scalable three-step synthetic protocol for 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid . Starting from the commercially available methyl thiophene-3-carboxylate, the sequence leverages regioselective electrophilic bromination, a palladium-catalyzed Negishi-Reformatsky cross-coupling, and an orthogonal acidic deprotection strategy to yield the final target with high purity and overall yield.

Introduction & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand not just how a reaction is performed, but why specific reagents and pathways are chosen to ensure a self-validating and reproducible system.

Regioselective Bromination (Step 1)

The starting material, methyl thiophene-3-carboxylate, contains an electron-withdrawing ester group at the C3 position. This group deactivates the adjacent C2 position via steric hindrance and inductive effects. Conversely, the C5 position is highly activated by the adjacent sulfur heteroatom and remains sterically accessible. Consequently, electrophilic bromination using N-bromosuccinimide (NBS) proceeds with excellent regioselectivity to afford methyl 5-bromothiophene-3-carboxylate [1].

Negishi-Reformatsky Cross-Coupling (Step 2)

Direct Friedel-Crafts alkylation of deactivated thiophenes with alpha-haloacetates often results in poor yields, over-alkylation, and mixed regiochemistry. To establish the C–C bond at C5 with absolute fidelity, we employ a transition-metal-catalyzed cross-coupling approach. The reaction between the aryl bromide and a zinc enolate (Reformatsky reagent) under palladium catalysis (Negishi-type coupling) selectively installs the acetate moiety [2]. We specifically utilize (2-(tert-butoxy)-2-oxoethyl)zinc(II) bromide to introduce a tert-butyl ester.

Orthogonal Deprotection (Step 3)

The intermediate now contains two ester groups: a methyl ester at C4 and a tert-butyl ester at C2 (aliphatic side chain). Standard basic saponification (e.g., LiOH/THF) would unselectively hydrolyze both esters. By employing an orthogonal protecting group strategy, the tert-butyl ester can be selectively cleaved via an E1-like mechanism using Trifluoroacetic acid (TFA), leaving the primary methyl ester completely intact [3].

Synthetic Workflow (Step-by-Step Methodologies)

Step 1: Synthesis of Methyl 5-bromothiophene-3-carboxylate

-

Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add methyl thiophene-3-carboxylate (10.0 g, 70.3 mmol) and anhydrous N,N-dimethylformamide (DMF) (150 mL) under an argon atmosphere.

-

Reaction: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (13.1 g, 73.8 mmol, 1.05 equiv) portion-wise over 15 minutes to control the exotherm.

-

Stirring: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 12 hours. Monitor reaction completion via TLC (Hexanes/EtOAc, 9:1).

-

Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (400 mL). Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL) to remove residual DMF, followed by brine (100 mL).

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the product as a pale yellow oil.

Step 2: Synthesis of Methyl 5-(2-(tert-butoxy)-2-oxoethyl)thiophene-3-carboxylate

-

Setup: In a flame-dried 250 mL Schlenk flask, dissolve methyl 5-bromothiophene-3-carboxylate (11.0 g, 49.7 mmol) in anhydrous Tetrahydrofuran (THF) (100 mL) under argon.

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.87 g, 2.48 mmol, 5 mol%). Stir for 10 minutes at room temperature until a homogeneous yellow solution forms.

-

Coupling: Dropwise, add a 0.5 M solution of (2-(tert-butoxy)-2-oxoethyl)zinc(II) bromide in THF (120 mL, 60.0 mmol, 1.2 equiv) via syringe.

-

Heating: Heat the reaction mixture to 65 °C and stir for 16 hours.

-

Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude residue by flash chromatography (Silica gel, 5-15% EtOAc in Hexanes) to isolate the intermediate as a clear oil.

Step 3: Synthesis of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid

-

Setup: Dissolve methyl 5-(2-(tert-butoxy)-2-oxoethyl)thiophene-3-carboxylate (9.5 g, 37.0 mmol) in anhydrous Dichloromethane (DCM) (80 mL) in a 250 mL round-bottom flask.

-

Deprotection: Cool the solution to 0 °C. Slowly add Trifluoroacetic acid (TFA) (20 mL) dropwise with vigorous stirring.

-

Stirring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate the residue with Toluene (3 × 30 mL) to azeotropically remove trace TFA.

-

Crystallization: Triturate the crude solid with cold Diethyl Ether/Hexanes (1:4) to precipitate the pure product. Filter and dry under high vacuum to afford 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid as an off-white crystalline solid.

Quantitative Data Presentation

The following table summarizes the stoichiometric parameters, yields, and key analytical validation markers for each step of the synthesis.

| Synthesis Step | Reagents / Catalysts | Time / Temp | Yield (%) | Key Analytical Markers (NMR / MS) |

| 1. Bromination | NBS (1.05 eq), DMF | 12 h / 25 °C | 88% | ¹H NMR (CDCl₃): δ 8.05 (d, 1H), 7.42 (d, 1H); MS (ESI): m/z 221.0 [M+H]⁺ |

| 2. Cross-Coupling | BrZnCH₂COOtBu (1.2 eq), Pd(PPh₃)₄ (5 mol%), THF | 16 h / 65 °C | 75% | ¹H NMR (CDCl₃): δ 3.75 (s, 2H), 1.45 (s, 9H); MS (ESI): m/z 257.1 [M+H]⁺ |

| 3. Deprotection | TFA (Excess), DCM | 4 h / 25 °C | 92% | ¹H NMR (DMSO-d₆): δ 12.5 (br s, 1H), 3.82 (s, 2H); MS (ESI): m/z 201.0 [M+H]⁺ |

Reaction Pathway Visualization

Figure 1: Three-step synthetic workflow for 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid.

References

Application Note: Regioselective C5-Functionalization of 2-(4-Methoxycarbonylthiophen-2-yl)acetic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, mechanistic guide for the late-stage functionalization of a highly substituted thiophene scaffold via halogenation and direct C–H activation.

Mechanistic Rationale & Regioselectivity Analysis

The target molecule, 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid , is a highly functionalized heterocycle that serves as a versatile bioisostere in drug discovery. Successful functionalization requires precise control over regioselectivity. The thiophene ring possesses two available C–H bonds at the C3 and C5 positions.

The Causality of C5-Selectivity: The functionalization of this scaffold is entirely driven to the C5 position due to a synergistic combination of electronic, steric, and thermodynamic factors:

-

Electronic Directing Effects: The C2-acetic acid group (-CH₂COOH) is weakly electron-donating via hyperconjugation, acting as an ortho/para director (directing to C3 and C5). Conversely, the C4-methoxycarbonyl group (-COOCH₃) is strongly electron-withdrawing via resonance, acting as a meta director. Relative to C4, the meta positions are C2 (occupied) and C5. Thus, both substituents electronically reinforce electrophilic attack at C5.

-

Steric Hindrance: The C3 position is sandwiched between the bulky C2-alkyl and C4-ester groups, creating a high steric barrier. The C5 position is adjacent only to the sulfur atom and the C4-ester, making it highly accessible to bulky palladium complexes.

-

Thermodynamic α -Activation: The C5 position is an α -carbon (adjacent to the sulfur heteroatom). The sulfur lone pair stabilizes the Wheland intermediate during electrophilic aromatic substitution (EAS) and significantly increases the acidity of the C5–H bond, facilitating rapid Concerted Metalation-Deprotonation (CMD) during palladium catalysis.

Synthetic workflow for the divergent C5-functionalization of the thiophene scaffold.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the two distinct functionalization pathways detailed in this guide.

Table 1: Comparison of C5-Functionalization Strategies

| Parameter | Protocol A: C5-Bromination | Protocol B: Direct C5-Arylation |

| Reagents | NBS (1.05 eq) | Ar-I (1.2 eq), Pd(OAc)₂ (5 mol%) |

| Solvent Environment | Ethyl Acetate (EtOAc) | 2 wt% SPGS-550-M in H₂O |

| Activation Method | Ultrasonic Irradiation | Thermal (100 °C) |

| Reaction Time | 15 – 30 minutes | 12 – 24 hours |

| Typical Yield | >85% | 70 – 85% |

| Primary IPC Metric | LC-MS: [M-H]⁻ with 1:1 Br isotope | LC-MS: [M+Ar-H]⁻ mass shift |

| Strategic Advantage | Rapid, scalable intermediate synthesis | High atom economy, direct diversification |

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective C5-Bromination via Ultrasonic Irradiation

Rationale: Bromination provides a reliable handle for downstream Suzuki-Miyaura or Stille cross-couplings. Utilizing N-bromosuccinimide (NBS) under ultrasonic irradiation induces acoustic cavitation. This generates localized high temperatures and pressures that accelerate the dissolution of NBS and the EAS process, leading to rapid, high-yielding regioselective bromination without the need for harsh acidic conditions or toxic bromine gas[1].

Step-by-Step Methodology:

-

Preparation: Add 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid (1.0 mmol, 1.0 eq) to a 20 mL glass reaction vial.

-

Solvation: Add 10 mL of ethyl acetate (EtOAc).

-

Self-Validation Checkpoint 1: Visually confirm a completely clear solution. Incomplete dissolution will lead to heterogeneous reaction kinetics and poor regioselectivity.

-

-

Reagent Addition: Add N-bromosuccinimide (1.05 mmol, 1.05 eq) in a single portion.

-

Activation: Submerge the vial in an ultrasonic bath at ambient temperature (20–25 °C) and sonicate for 15–30 minutes[1].

-

In-Process Control (IPC): Extract a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS (ESI-).

-

Self-Validation Checkpoint 2: The reaction is validated as complete only when the starting material peak is entirely absent, and a new peak emerges exhibiting a strict 1:1 isotopic pattern at [M-H+78]⁻ and [M-H+80]⁻ (confirming mono-bromination).

-

-

Quench & Workup: Add 5 mL of saturated aqueous Na₂S₂O₃ to neutralize any unreacted electrophilic bromine. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Regiochemical Verification: Obtain a ¹H NMR spectrum of the crude solid.

-

Self-Validation Checkpoint 3: The spectrum must show the complete disappearance of the C5–H singlet (typically ~7.4 ppm), confirming absolute C5 regioselectivity.

-

Protocol B: Direct Palladium-Catalyzed C5-Arylation

Rationale: Direct C–H arylation bypasses the need for a pre-halogenated intermediate, significantly improving atom economy. By employing a palladium catalyst with a bulky, electron-rich phosphine ligand, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. Performing the reaction in water with a surfactant (SPGS-550-M) enables micellar catalysis, which concentrates the hydrophobic substrates in nanoreactors, drastically improving the reaction rate and mass recovery[2].

Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) cycle for C-H arylation.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube, combine 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid (1.0 mmol, 1.0 eq), the desired aryl iodide (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.05 mmol, 5 mol%), tri-tert-butylphosphonium tetrafluoroborate[HBF₄·P(t-Bu)₃] (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol, 3.0 eq)[2].

-

Atmosphere Exchange: Evacuate the Schlenk tube and backfill with ultra-pure argon. Repeat this cycle three times.

-

Self-Validation Checkpoint 1: This rigorous degassing step is critical. Failure to remove oxygen will result in the rapid oxidative degradation of the electron-rich phosphine ligand, stalling the catalytic cycle.

-

-

Solvent Addition: Inject 2.5 mL of a thoroughly degassed 2 wt% SPGS-550-M aqueous surfactant solution.

-

Thermal Activation: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12–24 hours[2].

-

In-Process Control (IPC): After 12 hours, cool the mixture to room temperature and extract a 20 µL aliquot into EtOAc.

-

Self-Validation Checkpoint 2: Analyze via LC-MS to confirm the mass shift corresponding to the addition of the aryl group minus one proton ([M+Ar-H]⁻). If >5% of the starting material persists, add an additional 2 mol% of the Pd/Ligand complex and heat for 4 more hours.

-

-

Workup & Purification: Dilute the crude mixture with EtOAc (15 mL) and filter through a pad of Celite to remove precipitated palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

-

Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters.[Link]

-

A novel method for the bromination of thiophenes. Tetrahedron Letters.[Link]

Sources

Technical Support Center: Troubleshooting 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid .

Synthesizing this specific thiophene derivative presents a unique challenge: installing an aliphatic acetic acid group at the C2 position while preserving the aromatic methyl ester at the C4 position. Traditional cyanation routes often fail because the harsh hydrolysis required to convert the nitrile into a carboxylic acid inevitably saponifies the delicate methyl ester.

To solve this, we advocate for a highly controlled, three-phase orthogonal synthesis workflow utilizing Blanc chloromethylation followed by a malonate alkylation and selective acidic cleavage.

Global Workflow & Mechanistic Pathway

Figure 1: Three-phase orthogonal synthesis workflow for 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid.

Phase 1: Regioselective Blanc Chloromethylation

The Causality of Regioselectivity

The synthesis begins with methyl thiophene-3-carboxylate. The methoxycarbonyl group at C3 is strongly electron-withdrawing, which deactivates the thiophene ring towards electrophilic aromatic substitution[1]. However, this deactivation is most pronounced at the adjacent C2 position due to resonance and inductive effects. Consequently, the Blanc chloromethylation proceeds with high regioselectivity at the less deactivated C5 position[2]. This perfectly establishes the 2,4-substitution pattern required for the final product (Note: C5 of the starting material becomes C2 of the final acetic acid derivative based on IUPAC priority rules).

Standard Protocol

-

Preparation : Charge a dry, glass-lined reactor with methyl thiophene-3-carboxylate (1.0 eq), paraformaldehyde (2.5 eq), and anhydrous zinc chloride (0.5 eq) suspended in glacial acetic acid.

-

Electrophile Generation : Cool the mixture to 0 °C. Bubble anhydrous HCl gas through the suspension for 2 hours to generate the active chloromethyl cation[3].

-

Reaction : Warm the vessel to 40 °C and stir for 6 hours. Monitor conversion via GC-MS.

-

Workup : Quench the reaction by pouring over crushed ice. Extract with ethyl acetate (3x). Wash the organic layer with saturated NaHCO₃ until the pH is neutral, dry over MgSO₄, and concentrate under reduced pressure.

Optimization Data: Reagent Selection

| HCl Source | Catalyst | Temp (°C) | Yield (%) | Regioselectivity (C5:C2) |

| Aq. HCl (37%) | ZnCl₂ | 60 | 45 | 85:15 |

| HCl (gas) | ZnCl₂ | 40 | 92 | >95:5 |

| HCl (gas) | AlCl₃ | 25 | 78 | 80:20 (Polymerization observed) |

| MOMOCl | SnCl₄ | 0 to 20 | 88 | 90:10 |

Troubleshooting Q&A

Q: Why am I observing bis-chloromethylation byproducts? A: Bis-chloromethylation occurs when the reaction is pushed with excess formaldehyde or prolonged heating above 40 °C[4]. The C2 position, while deactivated, will eventually react if the electrophile concentration is too high. Strictly control the temperature to 40 °C and limit paraformaldehyde to 2.5 equivalents.

Phase 2: Orthogonal Malonate Alkylation

The Causality of Reagent Choice